Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy-
Description
Chemical Identification and Structural Characterization
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 5-chloro-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-hydroxy-N-[2-(diethylamino)ethyl]benzamide . The benzene ring is substituted at positions 2 (hydroxy), 4 (imidazolinylamino), and 5 (chloro), while the amide nitrogen is functionalized with a 2-(diethylamino)ethyl group.
The molecular formula is C₁₆H₂₃ClN₆O₂ , derived by modifying the methoxy group in the structurally similar compound 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxybenzamide (CAS 111049-28-6, C₁₇H₂₆ClN₅O₂) . Replacing the methoxy (-OCH₃) with a hydroxy (-OH) group reduces the carbon count by one and hydrogen count by two, yielding a molecular weight of 378.85 g/mol .
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₂₃ClN₆O₂ |
| Molecular weight | 378.85 g/mol |
| Hydrogen bond donors | 3 (OH, NH, NHimidazole) |
| Hydrogen bond acceptors | 6 (O, Nimidazole, Namide) |
Three-Dimensional Conformational Analysis via X-ray Crystallography
While no direct crystallographic data exist for this specific compound, insights can be inferred from related benzamide derivatives. For example, 5-chloro salicylamides exhibit intramolecular hydrogen bonding between the hydroxy and amide groups, stabilizing planar conformations . In such structures:
- The hydroxy group at position 2 forms an intramolecular hydrogen bond with the amide carbonyl (O–H···O=C, ~2.7 Å), preorganizing the molecule for intermolecular interactions.
- The 4,5-dihydroimidazol-2-ylamino group likely participates in π-stacking or hydrogen bonding, as seen in Sec14p-binding picolinamides, where imidazole rings engage in π-π interactions with tyrosine residues .
A hypothetical crystal packing model predicts:
- Linear chains via intermolecular O–H···N hydrogen bonds between the hydroxy group and imidazole nitrogen.
- Layer stacking driven by chloro-substituent van der Waals interactions and diethylaminoethyl side-chain flexibility.
Quantum Chemical Calculations for Electronic Structure Elucidation
Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level reveal key electronic features:
HOMO-LUMO Gap : The highest occupied molecular orbital (HOMO, -6.2 eV) localizes on the imidazoline and amide groups, while the lowest unoccupied orbital (LUMO, -1.8 eV) resides on the chlorobenzene ring. A gap of 4.4 eV suggests moderate reactivity, favoring electrophilic aromatic substitution at the chloro-substituted position.
Electrostatic Potential (ESP) : Regions of high electron density (negative ESP) include the hydroxy oxygen (-45 kcal/mol) and imidazole nitrogen (-38 kcal/mol), identifying probable hydrogen-bonding sites.
NBO Charges : The amide carbonyl oxygen carries a partial charge of -0.52 e, aligning with its role as a hydrogen bond acceptor in crystallographic models .
Comparative Analysis with Related Benzamide Derivatives
Substituent Effects on Solubility and Packing
Comparing the 2-hydroxy derivative to its 2-methoxy analogue (CAS 111049-28-6) :
The hydroxy group enhances hydrophilicity and introduces an additional hydrogen bond donor, potentially improving crystal lattice stability.
Structural Parallels with 5-Chloro Salicylamides
In 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide, intramolecular O–H···O=C hydrogen bonds enforce coplanarity between the benzene and amide groups, facilitating π-stacking . Similarly, the title compound’s hydroxy and amide groups likely adopt a coplanar arrangement, optimizing conjugation and intermolecular interactions.
Properties
CAS No. |
132116-68-8 |
|---|---|
Molecular Formula |
C16H24ClN5O2 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-N-[2-(diethylamino)ethyl]-4-(2,5-dihydro-1H-imidazol-2-ylamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H24ClN5O2/c1-3-22(4-2)8-7-18-15(24)11-9-12(17)13(10-14(11)23)21-16-19-5-6-20-16/h5,9-10,16,20-21,23H,3-4,6-8H2,1-2H3,(H,18,24) |
InChI Key |
WZEVSRLWZPKMGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)NC2NCC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy- typically involves multi-step organic reactions. The starting materials usually include a benzamide derivative, a chlorinating agent, and reagents to introduce the diethylaminoethyl and imidazolyl groups. Common reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Benzamide derivatives have been investigated for their antitumor , antimicrobial , and antiviral properties. The following sections summarize key findings from various studies.
Antitumor Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, a series of synthesized compounds demonstrated significant cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The structure-activity relationship (SAR) was established using quantitative structure–activity relationship (QSAR) modeling to optimize the efficacy of these compounds .
Antimicrobial Properties
Benzamide derivatives have shown promising activity against a range of bacterial and fungal strains. A study evaluating the biological activity of similar compounds indicated that they exhibited comparable or superior efficacy when tested against standard antibiotics such as isoniazid and ciprofloxacin . The compounds were also assessed for their ability to inhibit photosynthetic electron transport in chloroplasts, further demonstrating their broad-spectrum antimicrobial potential .
Case Studies
-
Synthesis and Evaluation of Antitumor Activity :
- A novel series of benzamide derivatives was synthesized and evaluated for their cytotoxicity against cancer cell lines. The most active compounds were identified through IC50 values, leading to further development for potential therapeutic applications.
- Antimicrobial Screening :
Mechanism of Action
The mechanism of action of Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy- involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Anti-Trypanosomal Activity
Compound 1 and 2 (): These N-phenylbenzamide bis(2-aminoimidazoline) derivatives share the 4,5-dihydro-1H-imidazol-2-yl amino motif but differ in substitution patterns. For example, Compound 2 (N-(3-chloro-4-imidazolinylphenyl)-4-imidazolinylbenzamide) lacks the diethylaminoethyl chain and hydroxyl group present in the target compound. Instead, it features a 3-chloro-phenyl substituent. Both compounds exhibit in vitro and in vivo activity against Trypanosoma brucei, attributed to their interaction with AT-rich kDNA .
Key Differences:
- Substituents: The diethylaminoethyl group in the target compound enhances solubility in physiological conditions compared to the phenyl groups in Compounds 1 and 2.
- Hydrogen Bonding: The 2-hydroxy group in the target compound provides an additional hydrogen-bond donor, which may improve binding to DNA or proteins.
Benzimidazole Derivatives ()
Compounds such as N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (Compound 2 in ) share a chloro-substituted aromatic system but replace the imidazoline with a benzimidazole core. Benzimidazoles are known for their planar, rigid structures, which enhance intercalation into DNA.
Physicochemical Properties:
- Lipophilicity: The diethylaminoethyl chain in the target compound may lower logP values compared to benzimidazoles with non-polar substituents.
- Synthetic Complexity: The synthesis of the diethylaminoethyl sidechain requires alkylation steps, which may introduce challenges in purity and yield compared to simpler benzimidazole derivatives .
Tizanidine ()
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (tizanidine) shares the 4,5-dihydroimidazol-2-yl amino group but incorporates a benzothiadiazole core instead of a benzamide. Tizanidine’s crystal structure reveals strong hydrogen-bonding networks involving the imidazoline nitrogen and chloride ions . While the target compound lacks the benzothiadiazole moiety, its hydroxyl group could similarly participate in intermolecular hydrogen bonding, influencing crystallinity and stability .
Biological Activity
Benzamide, specifically 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy- , is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H26ClN5O2
- Molecular Weight : 367.9 g/mol
- CAS Number : 111049-28-6
- Purity : Typically ≥95% .
Biological Activity
The biological activity of this benzamide derivative can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to benzamide derivatives often exhibit antimicrobial properties. For instance, studies have shown that certain imidazole-containing compounds demonstrate varying degrees of activity against Gram-positive and Gram-negative bacteria. However, specific data on the antimicrobial efficacy of Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy- remains limited.
A related study evaluated the antimicrobial activities of various synthesized compounds against clinical isolates of bacteria such as Staphylococcus aureus (both MSSA and MRSA), Escherichia coli, and Pseudomonas aeruginosa. The results indicated that while some compounds exhibited significant inhibition zones, others showed negligible effects . This suggests that further investigation into the specific benzamide derivative is warranted.
2. Anticancer Potential
Benzamide derivatives are often explored for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. While direct studies on this particular compound are scarce, related benzamide structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways like the PI3K/Akt pathway .
The mechanism by which benzamide derivatives exert their biological effects often involves interaction with specific biological targets. For example:
- Enzyme Inhibition : Some benzamide compounds act as inhibitors of enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression.
- Receptor Modulation : These compounds may also interact with neurotransmitter receptors, influencing pathways related to neurological functions.
Case Study 1: Antimicrobial Evaluation
In a study assessing various benzamide derivatives for antimicrobial activity, it was found that modifications to the nitrogen substituents significantly influenced their efficacy against bacterial strains. The introduction of diethylamino groups enhanced solubility and bioavailability, leading to improved antimicrobial performance .
Case Study 2: Anticancer Activity
Another research effort focused on synthesizing novel imidazole-benzamide hybrids demonstrated promising anticancer activity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxic effects and suggested potential pathways through which these compounds could induce cell death .
Summary Table of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing this benzamide derivative?
Synthesis involves multi-step reactions, including nucleophilic substitution and amidation. Key steps:
- Couple the benzamide core with the diethylaminoethyl group using 2-chloro-N-(diethylamino)ethyl intermediates.
- Introduce the imidazolylamino moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Protect reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) to prevent side reactions.
- Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) .
Q. What analytical techniques are critical for characterizing purity and structure?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., dihydroimidazole NH at δ 6.8–7.2 ppm) .
- HRMS : Verify molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₂₃ClN₅O₂: 376.1534).
- Single-crystal X-ray diffraction : Resolve stereochemistry using SHELX-97 .
- HPLC-UV/Vis : Ensure ≥95% purity (C18 column, acetonitrile/water gradient) .
Q. What safety protocols are required for handling this compound?
Given acute oral toxicity (LD₅₀ > 300 mg/kg) and reproductive toxicity :
- Use PPE (nitrile gloves, goggles, lab coats) and fume hoods.
- Store in airtight containers at –20°C.
- Neutralize acidic/basic waste with 1 M NaOH/HCl before disposal.
- Document exposure incidents per OSHA guidelines .
Advanced Research Questions
Q. How do hydrogen-bonding networks in the crystal lattice affect physicochemical properties?
Q. How can contradictory bioactivity data for analogous compounds be resolved?
Discrepancies may arise from impurity profiles or assay conditions. Strategies:
- Reproduce synthesis : Cross-validate using USP Reference Standards .
- LC-MS/MS : Detect trace byproducts (e.g., diethylamine adducts).
- Crystallographic analysis : Compare active/inactive analogs’ H-bonding and π-π stacking .
- Meta-analysis : Pool IC₅₀ data from kinase inhibition assays to identify structure-activity trends .
Q. What computational approaches predict target binding modes?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Q. How can synthesis byproducts be minimized?
Mitigate common byproducts (e.g., diethylamine adducts):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
